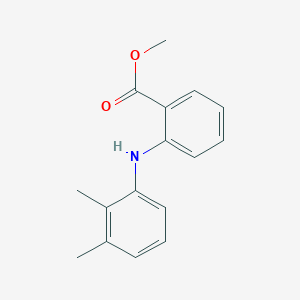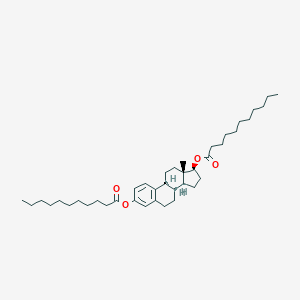
Trimethyllead chloride
説明
Synthesis Analysis
The synthesis of organometallic compounds like trimethyllead chloride often involves intricate procedures that ensure the precise incorporation of metal atoms into organic frameworks. Specific methodologies for the synthesis of this compound might not be directly available in the cited studies, but organometallic synthesis generally employs reactions between metal sources and organic ligands under controlled conditions.
Molecular Structure Analysis
The molecular structure of related organotin compounds, such as trimethyltin(IV) chloride, has been extensively studied. For instance, the crystal and molecular structure of trimethyltin(IV) chloride has been determined using X-ray diffraction techniques, showcasing a polymeric chain structure bridged by chlorine atoms (Lefferts et al., 1982). Such studies provide valuable insights into the stereochemistry and bonding environments within similar organometallic compounds.
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, highlighting its reactivity and the potential for functionalization. For example, the reaction of hexamethylditin with this compound yields various products including tetramethyllead, showcasing its role in organometallic transformations (Arnold & Wells, 1976). Such reactions underline the compound's utility in synthesizing other organometallic entities.
Physical Properties Analysis
The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for understanding its behavior in different environments. While specific data on this compound might be sparse, the investigation of analogous compounds can offer insights into its volatility, stability, and interaction with solvents.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with various organic and inorganic reagents, acidity or basicity, and potential for catalysis, are integral to its application in synthesis and material science. Studies on related compounds, such as trimethyltin chloride, reveal the intricate balance of steric and electronic factors governing its reactions (Corsico & Rossi, 2004).
科学的研究の応用
Chemical Reactions and Complexes :
- Trimethyllead chloride reacts with hexamethylditin to yield products like tetramethyllead, trimethyltin chloride, and lead(II) chloride, suggesting a mechanism involving dimethyltin formation and insertion into this compound (Arnold & Wells, 1976).
- The formation constants of trimethyllead(IV) complexes with various inorganic ligands have been determined, indicating that trimethyllead(IV) is likely to be distributed among a variety of ligands in biological fluids (Millar, Evans, & Rabenstein, 1978).
Biological and Environmental Interactions :
- This compound significantly affects SV channel activity in red beet taproot vacuoles, indicating a potential impact on plant physiology (Trela et al., 2012).
- A method for the determination of trimethyllead salts in human blood samples using high-resolution gas chromatography-graphite furnace atomic absorption spectrometry has been developed, useful for monitoring occupational exposure (Nygren & Nilsson, 1987).
- The trimethyltin syndrome in rats, involving spontaneous seizures and other behavioral alterations, suggests neurotoxic effects of trimethyltin compounds, including trimethyltin chloride (Dyer et al., 1982).
Toxicology and Safety :
- The case of preventable exposure to trimethyl tin chloride in a research laboratory highlights the need for better understanding and implementation of safety protocols (Saary & House, 2002).
- A study on the quantification of acute neurotoxic effects of trimethyltin using neuronal networks cultured on microelectrode arrays provides insights into its toxicological impact (Gramowski, Schiffmann, & Gross, 2000).
作用機序
- TPhL primarily interacts with lipid membranes. It affects various biological systems, including plant growth and cell membranes .
- In plant biology, TPhL inhibits the growth of wheat plants, leading to reduced height and increased stem diameter. Interestingly, these effects oppose those of gibberellin, a plant hormone.
- It likely interacts with the lipid phase of cell membranes, leading to changes in membrane properties .
Target of Action
Mode of Action
Result of Action
特性
IUPAC Name |
chloro(trimethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.ClH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRSQFZILKRDH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1520-78-1 | |
| Record name | Trimethyllead chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyllead chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyllead chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyllead chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorotrimethylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the toxicity of trimethyllead chloride to aquatic organisms?
A1: [] this compound exhibits significant toxicity to the estuarine bivalve Scrobicularia plana. Studies indicate that trialkyllead compounds, including this compound, are more toxic than their dialkyllead and inorganic lead counterparts. Notably, the toxicity of trialkylleads increases with the length of the alkyl chain. This highlights the ecological risks associated with this compound contamination in aquatic environments. Learn more about this research: .
Q2: How does the solvent environment influence the properties of this compound?
A2: [] The chemical shifts of methyl protons (τ(M–CH3) values) and the coupling constants between methyl protons and the lead atom (JM–CH3 values) in this compound are sensitive to the solvent environment. Research has shown that solvents can be categorized into four groups based on their interaction with this compound: (1) non-coordinating solvents like carbon tetrachloride, (2) typical polar coordinating solvents, (3) aromatic solvents with nitrogen-containing functional groups like pyridine, and (4) alkyl- or halogen-substituted aromatic solvents. This classification helps in understanding the behavior and reactivity of this compound in different solvent systems. Learn more about this research: .
Q3: Are there any established analytical methods for detecting and quantifying this compound in environmental samples?
A3: [] Yes, High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a sensitive and selective method for detecting and quantifying this compound in environmental matrices. This technique offers improved detection limits compared to traditional methods like HPLC coupled with Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES). Learn more about this research: .
Q4: What are the challenges in accurately measuring trialkyllead species like this compound in environmental samples?
A4: [] Accurately measuring this compound and other organolead compounds in environmental samples, such as sediments and biological materials, requires efficient extraction procedures. The presence of other organometallic compounds and matrix effects can interfere with the analysis. Isotope Dilution Analysis (IDA) coupled with HPLC-ICP-MS has been explored to address these challenges, enhancing precision and accuracy in quantifying this compound. Learn more about this research: .
Q5: Can this compound undergo reactions with other organometallic compounds?
A5: [] Yes, this compound has been shown to react with hexamethylditin. [] Additionally, in the presence of methylaluminium dichloride, this compound participates in alkyl group redistribution reactions with other organolead compounds like dimethyllead dichloride and lead chloride. [] These reactions provide insights into the reactivity and potential transformations of this compound in various chemical environments. Learn more about these reactions: and .
Q6: Has the structure of this compound in complex with other compounds been investigated?
A6: [] Yes, research has explored the structure and properties of a this compound complex with methylaluminium dichloride. [] This provides valuable insights into the coordination chemistry of this compound and its potential interactions with other metal-containing species. Learn more about this complex: .
Q7: How is this compound synthesized using radiolabeling techniques?
A7: [] Researchers have developed methods to synthesize 14C-radiolabelled this compound using 14C-methyl iodide as a starting material. This involves either an electrochemical reduction of 14C-methyl iodide at a sacrificial lead cathode or a Grignard reaction followed by alkylation of non-radiolabelled this compound. These techniques allow for the tracking and study of this compound in various systems. Learn more about the synthesis: .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






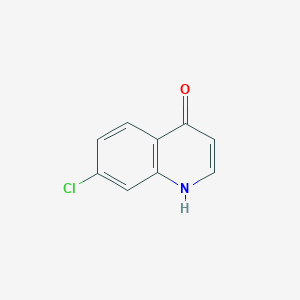
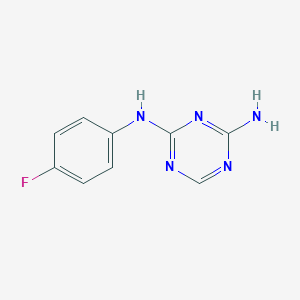

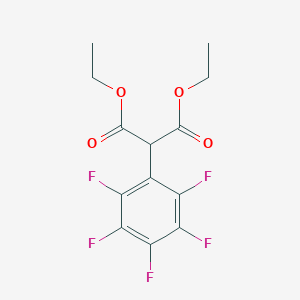
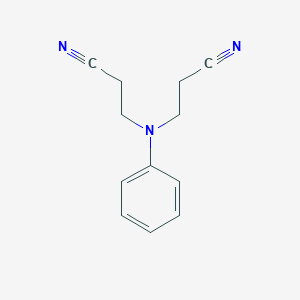

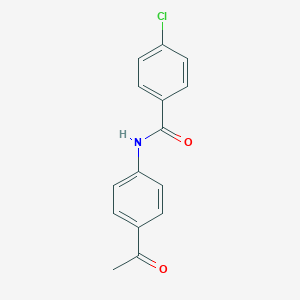
![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
